![molecular formula C21H19NO3 B5567392 N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)

N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

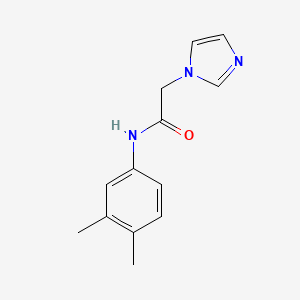

N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide, commonly known as BPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPA is a member of the class of compounds known as amides, which are organic molecules that contain a carbonyl group (C=O) attached to a nitrogen atom.

Applications De Recherche Scientifique

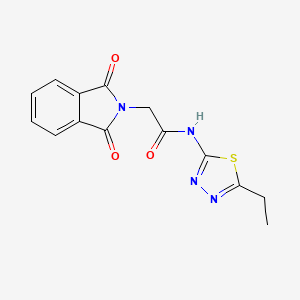

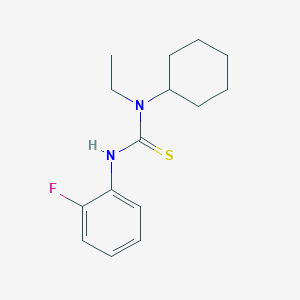

Synthesis and Biological Evaluation

Research on novel diastereoselective synthesis of benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol has demonstrated the potential of these compounds in antimicrobial and antimalarial activities. This work highlights the innovative approach to synthesizing monocyclic 2-azetidinones using phenoxyacetic acid derivatives as ketene sources, underscoring the chemical versatility of these compounds (Alborz et al., 2018).

Environmental Applications

The degradation of phenoxyacetic acid herbicides using membrane bioreactor (MBR) technology demonstrates an environmental application, where compounds related to phenoxyacetic acid are broken down in an efficient and environmentally friendly manner. This research underscores the importance of developing methods for the treatment of toxic herbicides, highlighting the relevance of phenoxyacetic acid derivatives in environmental sciences (Ghoshdastidar & Tong, 2013).

Antioxidant and Radical Scavenging Activities

The investigation into phenolic derivatives, including acetaminophen, salicylate, and 5-aminosalicylate, has revealed their potential as inhibitors of lipid peroxidation and as peroxyl radical scavengers. These studies provide insight into the antioxidant and radical scavenging capabilities of phenolic compounds, suggesting similar potential for structurally related N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide derivatives (Dinis, Madeira, & Almeida, 1994).

Catalytic and Synthetic Applications

Research on the addition reactions of cyclic ethers with esters and thioesters catalyzed by quaternary ammonium salts or crown ether complexes illustrates the synthetic utility of phenoxyacetamide derivatives in creating diverse chemical structures. This work highlights the role of these compounds in facilitating novel chemical transformations (Nishikubo & Sato, 1991).

Anticancer Activities

The synthesis and investigation of N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives for their anticancer activities showcase the potential therapeutic applications of these compounds. Some derivatives exhibited notable anticancer activity, pointing towards the medicinal chemistry applications of N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide and related structures (Tay, Yurttaş, & Demirayak, 2012).

Propriétés

IUPAC Name |

2-phenoxy-N-(4-phenylmethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c23-21(16-25-19-9-5-2-6-10-19)22-18-11-13-20(14-12-18)24-15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDMZLILPAPQLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)

![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5567353.png)

![N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)

![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)

![3-(4-chlorophenyl)-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5567411.png)